molecular formula C10H5F7O B13570986 1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one

1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B13570986
M. Wt: 274.13 g/mol
InChI Key: HUQGUZFOFUPUNE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one is a trifluoromethyl ketone. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. Trifluoromethyl ketones are known for their stability and reactivity, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide (CF3I) in aromatic coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.

    Medicine: Trifluoromethyl ketones are investigated for their potential as pharmaceutical agents due to their stability and reactivity.

    Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one is unique due to the presence of both trifluoromethyl and fluoro groups, which enhance its chemical stability and reactivity. This combination of functional groups makes it particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C10H5F7O

Molecular Weight

274.13 g/mol

IUPAC Name

1,1,1-trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H5F7O/c11-7-2-1-6(9(12,13)14)3-5(7)4-8(18)10(15,16)17/h1-3H,4H2

InChI Key

HUQGUZFOFUPUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)C(F)(F)F)F

Origin of Product

United States

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